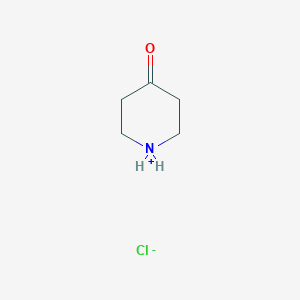

Piperidin-4-one hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidin-1-ium-4-one;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c7-5-1-3-6-4-2-5;/h6H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQNVZVOTKFLIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[NH2+]CCC1=O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41979-39-9 | |

| Record name | 4-Piperidone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41979-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Piperidin-4-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of Piperidin-4-one hydrochloride, a key intermediate in the synthesis of a wide array of pharmaceutical compounds. This document consolidates essential data on its chemical and physical characteristics, spectroscopic profile, safety and handling, and applications in drug discovery. Detailed experimental protocols and visual diagrams are included to support laboratory research and development.

Chemical and Physical Properties

This compound is typically available as a monohydrate, which is a white to off-white crystalline solid. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions.[1][2]

Identifiers and General Properties

| Property | Value | Reference |

| Chemical Name | piperidin-4-one;hydrochloride | [3] |

| Synonyms | 4-Piperidone (B1582916) hydrochloride, 4-Oxopiperidinium chloride, 4-Oxopiperidine hydrochloride | [3] |

| Molecular Formula | C₅H₁₀ClNO (anhydrous) C₅H₁₂ClNO₂ (monohydrate) | [3] |

| Molecular Weight | 135.59 g/mol (anhydrous) 153.61 g/mol (monohydrate) | [3] |

| CAS Number | 41979-39-9 (anhydrous) 40064-34-4 (monohydrate) | [3] |

| Appearance | White to off-white crystalline powder | [1] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 94-96 °C (monohydrate) | [2] |

| Boiling Point | No data available (decomposes) | [4] |

| Decomposition Temperature | Information not available, though it is known to be hygroscopic and sensitive to moisture. | [4] |

| pKa | The pKa of the conjugate acid of piperidine (B6355638) is approximately 11.12. The pKa of piperidin-4-one is predicted to be around 8.95. | [5] |

| Solubility (monohydrate) | Soluble in water. DMF: 5 mg/mL DMSO: 30 mg/mL Ethanol (B145695): 2 mg/mL PBS (pH 7.2): 10 mg/mL | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would exhibit signals corresponding to the protons on the piperidine ring.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | t | 4H | Protons on C2 and C6 (adjacent to the nitrogen atom) |

| ~2.7 | t | 4H | Protons on C3 and C5 (adjacent to the carbonyl group) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~208 | C4 (carbonyl carbon) |

| ~45 | C2 and C6 (carbons adjacent to the nitrogen atom) |

| ~40 | C3 and C5 (carbons adjacent to the carbonyl group) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

IR Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, broad | O-H stretch (from hydrate) and N-H stretch (as ammonium (B1175870) salt) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1600 | Medium | N-H bend |

| ~1400-1450 | Medium | C-H bend (scissoring) |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

GHS Hazard Statements

| Code | Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data from PubChem.

Precautionary Measures

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is hygroscopic and should be protected from moisture.[7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Organic Synthesis

Piperidin-4-one is a versatile building block in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a secondary amine and a ketone, allows for a wide range of chemical modifications.[1]

Key Synthetic Intermediate

It serves as a crucial precursor for the synthesis of numerous pharmacologically active compounds, including:

-

Fentanyl and its analogues: Potent opioid analgesics.[8]

-

Risperidone and Olanzapine: Atypical antipsychotics.

-

Lumateperone and Efinaconazole: Other therapeutic agents.[8]

The piperidine moiety is a common scaffold in many G-protein coupled receptor (GPCR) ligands and other central nervous system (CNS) active drugs.

Representative Signaling Pathway Involvement of Piperidine Derivatives

While this compound itself is a synthetic intermediate, its derivatives are designed to interact with various biological targets, including GPCRs. The following diagram illustrates a generalized GPCR signaling cascade that can be modulated by piperidine-containing ligands.

Caption: Generalized GPCR signaling pathway modulated by piperidine derivatives.

Experimental Protocols

The following are representative experimental protocols for the synthesis, purification, and analysis of this compound monohydrate.

Synthesis of this compound Monohydrate

A common route for the synthesis involves the hydrolysis and decarboxylation of N-substituted-4-piperidones. A multi-step process starting from N-carbethoxy-4-piperidone is often employed on an industrial scale.[1]

Protocol: Two-Step Synthesis from N-Carbethoxy-4,4-dimethoxypiperidine [8]

-

Step 1: Hydrolysis of N-Carbethoxy-4,4-dimethoxypiperidine

-

N-Carbethoxy-4,4-dimethoxypiperidine is hydrolyzed using a base at a specified temperature for a set period to yield 4,4-dimethoxypiperidine (B3370895).

-

-

Step 2: Conversion to this compound Monohydrate

-

The resulting 4,4-dimethoxypiperidine is added portion-wise to concentrated hydrochloric acid at a low temperature (e.g., 5-10 °C).

-

The reaction mixture is stirred, and the temperature is gradually raised to complete the reaction, yielding this compound monohydrate.

-

The product can then be isolated by filtration and drying.

-

Caption: Workflow for the synthesis and purification of this compound monohydrate.

Purification by Recrystallization

Recrystallization is a standard method for purifying the crude product.[9]

Protocol: Recrystallization

-

Dissolve the crude this compound monohydrate in a minimum amount of a hot solvent (e.g., a mixture of ethanol and diethyl ether, or isopropanol).

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Filter the hot solution to remove insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain the purified product.

Analytical Methods

HPLC Method for Purity Analysis

A reverse-phase HPLC method can be employed to determine the purity of this compound.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at an appropriate wavelength (e.g., around 210 nm, as the carbonyl group has a weak UV absorbance).

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent.

GC-MS for Identification and Impurity Profiling

Gas chromatography-mass spectrometry can be used for the identification of Piperidin-4-one and its volatile impurities. The hydrochloride salt is not suitable for direct GC analysis and would typically be analyzed as the free base.

-

Sample Preparation: The hydrochloride salt is neutralized to the free base and extracted into an organic solvent.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient to separate components based on their boiling points.

-

MS Detection: Electron ionization (EI) mode to generate a characteristic fragmentation pattern for identification.

References

- 1. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]

- 2. 4-ピペリドン一水和物 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 4-Piperidinone, 1-(phenylmethyl)- [webbook.nist.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 8. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 9. chemrevlett.com [chemrevlett.com]

An In-depth Technical Guide to Piperidin-4-one Hydrochloride: Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Piperidin-4-one hydrochloride is a pivotal heterocyclic compound, widely recognized as a versatile intermediate in the synthesis of a vast array of pharmaceuticals and other biologically active molecules. Its dual functionality, comprising a secondary amine within the piperidine (B6355638) ring and a ketone at the C-4 position, provides a reactive scaffold for extensive chemical modification. This guide offers a detailed exploration of its chemical structure, properties, and reactivity, complete with experimental protocols and pathway visualizations to support advanced research and development.

Chemical Structure and Properties

This compound is the hydrochloride salt of 4-piperidone (B1582916). It is typically encountered as a white to off-white crystalline powder. The presence of the hydrochloride salt enhances its stability and solubility in aqueous and various organic solvents.[1] In its hydrated form, it is also known as 4,4-piperidinediol hydrochloride.[2][3]

The structure consists of a six-membered ring containing one nitrogen atom and a ketone functional group at the fourth position.[1] The secondary amine imparts basic properties, allowing for the formation of salts with acids.[1]

Physicochemical Data

The quantitative properties of this compound and its monohydrate form are summarized below for easy reference and comparison.

| Property | Value (this compound) | Value (Piperidin-4-one monohydrate hydrochloride) | Reference(s) |

| CAS Number | 41979-39-9 | 40064-34-4 | [4][5] |

| Molecular Formula | C₅H₁₀ClNO | C₅H₉NO • HCl • H₂O | [1][4][6][5] |

| Molecular Weight | 135.59 g/mol | 153.61 g/mol | [4][6][7] |

| Appearance | White to off-white crystalline powder | White or off-white crystalline powder | [1][8] |

| Melting Point | Not specified | 98-100 °C | [8] |

| Boiling Point | Not specified | 185 °C | [8] |

| Density | Not specified | 1.28 g/cm³ | [8] |

| Solubility | Soluble in water and various organic solvents | DMF: 5 mg/mLDMSO: 30 mg/mLEthanol: 2 mg/mLPBS (pH 7.2): 10 mg/mL | [1][5] |

Core Reactivity

The chemical behavior of this compound is dominated by its two primary functional groups: the secondary amine and the ketone. This dual reactivity allows for a wide range of chemical transformations, making it a cornerstone in the synthesis of complex molecules.[9]

-

Reactions at the Nitrogen Atom (Secondary Amine): The secondary amine is nucleophilic and can readily undergo reactions such as N-alkylation and N-acylation. This allows for the introduction of a wide variety of substituents on the nitrogen atom, a common strategy in drug design to modulate pharmacological activity.

-

Reactions at the Carbonyl Group (Ketone): The ketone at the C-4 position is a key site for numerous transformations, including:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted 4-aminopiperidines.

-

Condensation Reactions: Such as the aldol (B89426) condensation or Knoevenagel condensation.

-

Addition Reactions: Nucleophilic addition to the carbonyl group.

-

Fischer Indole (B1671886) Synthesis: Reaction with phenylhydrazines to form tetrahydro-γ-carbolines, which are important indole alkaloids.[9]

-

This versatility makes this compound an essential starting material for a multitude of valuable chemicals, including analgesics (e.g., fentanyl analogues), antipsychotics (e.g., risperidone), and antihistamines.[9]

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below.

N-Alkylation: Synthesis of 1-Benzyl-4-piperidone

This protocol describes the N-alkylation of 4-piperidone monohydrate hydrochloride with benzyl (B1604629) bromide.

Materials:

-

4-piperidone monohydrate hydrochloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry N,N-dimethylformamide (DMF)

-

Benzyl bromide

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice water, brine

Procedure:

-

A mixture of 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7 g, 50.64 mmol) in dry DMF (25 mL) is stirred for 30 minutes at room temperature.[9]

-

Benzyl bromide (2 mL, 16.82 mmol) is added dropwise to the reaction mixture.[9]

-

The mixture is heated at 65 °C for 14 hours.[9]

-

After cooling to room temperature, the mixture is filtered and quenched with ice water (25 mL).[9]

-

The resulting mixture is extracted with ethyl acetate (2 x 20 mL).[9]

-

The combined organic layers are washed with water (2 x 15 mL) followed by brine (20 mL).[9]

-

The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.[9]

-

The crude product can be purified by crystallization using 2% methanol (B129727) in chloroform (B151607) to afford 1-Benzyl-4-piperidone.[9]

Reductive Amination of 1-Benzyl-4-piperidone

This protocol outlines the reductive amination of 1-Benzyl-4-piperidone with a primary amine using sodium triacetoxyborohydride (B8407120).

Materials:

-

1-Benzyl-4-piperidone

-

Primary amine (e.g., aniline)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-benzyl-4-piperidone (1.0 equivalent) and the primary amine (1.1 equivalents) in DCM or DCE.

-

Stir the mixture at room temperature for 1 hour to facilitate imine/iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted-4-amino-1-benzylpiperidine.

Fischer Indole Synthesis: Synthesis of Tetrahydro-γ-carbolines

This protocol describes a classic method for preparing tetrahydro-γ-carbolines from 4-piperidone hydrochloride.

Materials:

-

4-piperidone hydrochloride

-

Substituted phenylhydrazine (B124118) hydrochloride

-

Ethanol

-

Aqueous HCl

Procedure:

-

React 4-piperidone hydrochloride with a substituted phenylhydrazine hydrochloride in ethanol.[9]

-

Add a few drops of aqueous HCl to catalyze the reaction.[9]

-

The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring system.[4]

-

The specific reaction conditions (temperature, time) may vary depending on the substrates used.

Logical and Experimental Workflows

The following diagrams, generated using DOT language, illustrate key reaction pathways and logical relationships for this compound.

Caption: Reactivity map of Piperidin-4-one at its two key functional sites.

Caption: Step-by-step workflow for the N-alkylation of Piperidin-4-one HCl.

References

- 1. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 2. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 9. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

The Piperidin-4-one Core: A Modern Scaffold for Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one nucleus, a six-membered heterocyclic ketone, stands as a privileged scaffold in medicinal chemistry. Its versatile structure has been the foundation for the development of a multitude of therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the synthesis, discovery, and biological evaluation of piperidin-4-one derivatives, with a focus on recent advancements and key experimental methodologies.

Synthesis of Piperidin-4-one Derivatives: Key Methodologies

The construction of the piperidin-4-one core and its subsequent derivatization can be achieved through several strategic synthetic routes. Classical methods such as the Mannich reaction remain a cornerstone, while modern multi-component reactions offer increased efficiency and diversity.

Mannich Reaction for 2,6-Diaryl-3-methyl-4-piperidones

A widely employed method for the synthesis of 2,6-diaryl-3-methyl-4-piperidones involves a one-pot Mannich-type condensation. This reaction brings together an ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) as the nitrogen source.[1][2][3][4][5]

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

-

Reaction Setup: A mixture of ethyl methyl ketone (1 equivalent), a substituted aromatic aldehyde (2 equivalents), and ammonium acetate (1.5 equivalents) is dissolved in absolute ethanol (B145695).

-

Reaction Conditions: The reaction mixture is refluxed for a specified period, typically ranging from 4 to 16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[6]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then poured into ice-cold water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 2,6-diaryl-3-methyl-4-piperidone.[7]

Claisen-Schmidt Condensation for 3,5-Bis(benzylidene)-4-piperidones

The synthesis of 3,5-bis(benzylidene)-4-piperidones, a class of derivatives with significant anticancer potential, is typically achieved through a base- or acid-catalyzed Claisen-Schmidt condensation. This reaction involves the double condensation of an aromatic aldehyde with the α- and α'-positions of a 4-piperidone (B1582916) core.[8][9]

Experimental Protocol: Synthesis of 3,5-Bis(benzylidene)-4-piperidones

-

Reaction Setup: To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) and a substituted benzaldehyde (B42025) (2.2 equivalents) in a suitable solvent such as ethanol or acetic acid, a catalytic amount of a strong base (e.g., NaOH or KOH) or acid (e.g., HCl) is added.[8][10]

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from 2 to 24 hours, with reaction progress monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and the precipitated product is collected by filtration. The solid is washed with cold ethanol and then water to remove any remaining reactants and catalyst.

-

Recrystallization: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or acetic acid, to afford the pure 3,5-bis(benzylidene)-4-piperidone.

Derivatization at the Carbonyl Group: Synthesis of Oximes and Thiosemicarbazones

The ketone functionality at the C-4 position of the piperidin-4-one ring serves as a versatile handle for further structural modifications. Common derivatizations include the formation of oximes and thiosemicarbazones, which have been shown to enhance the biological activity of the parent compound.[1][2][11]

Experimental Protocol: Synthesis of Piperidin-4-one Oxime Derivatives

-

Reaction Setup: A solution of the parent piperidin-4-one (1 equivalent) and hydroxylamine (B1172632) hydrochloride (1.2 equivalents) in a mixture of ethanol and pyridine (B92270) is prepared.

-

Reaction Conditions: The reaction mixture is heated at reflux for 2-4 hours. The formation of the oxime can be monitored by TLC.

-

Work-up and Purification: The solvent is evaporated, and the residue is treated with water. The resulting precipitate is filtered, washed with water, and dried. The crude oxime is then purified by recrystallization from ethanol.[12]

Experimental Protocol: Synthesis of Piperidin-4-one Thiosemicarbazone Derivatives

-

Reaction Setup: The piperidin-4-one derivative (1 equivalent) is dissolved in ethanol, followed by the addition of thiosemicarbazide (B42300) (1.1 equivalents) and a catalytic amount of concentrated hydrochloric acid.

-

Reaction Conditions: The mixture is refluxed for 3-6 hours. The reaction progress is monitored by TLC.

-

Work-up and Purification: After cooling, the precipitated thiosemicarbazone is collected by filtration, washed with cold ethanol, and dried. Recrystallization from ethanol yields the pure product.[1]

Biological Activities of Piperidin-4-one Derivatives

Piperidin-4-one derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development.

Anticancer Activity

A significant body of research has focused on the anticancer properties of piperidin-4-one derivatives. In particular, 3,5-bis(benzylidene)-4-piperidones have emerged as potent cytotoxic agents against a variety of cancer cell lines.[13][14][15][16]

| Compound Class | Derivative | Cancer Cell Line | IC50/CC50 (µM) | Reference |

| 3,5-Bis(benzylidene)-4-piperidones | EF24 (3,5-Bis(2-fluorobenzylidene)piperidin-4-one) | A549 (Lung) | 1.3 | [6] |

| EF24 | H1299 (Lung) | ~1.5 | [6] | |

| EF24 | HCT116 (Colon) | ~2.0 | [6] | |

| EF31 (3,5-Bis(2-pyridinylmethylidene)-4-piperidone) | RAW264.7 (Macrophage) | ~5 (NF-κB inhibition) | [17] | |

| Terpene-functionalized derivatives | Various | Submicromolar | [8] | |

| 2,6-Diaryl-3-methyl-4-piperidones | Various | Not Specified | Not Specified | [4] |

Antimicrobial Activity

Derivatives of 2,6-diaryl-3-methyl-4-piperidone, especially their thiosemicarbazone and oxime analogues, have shown promising antibacterial and antifungal activities.[1][11][18][19][20]

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2,6-Diaryl-3-methyl-4-piperidones | Compound 1a (R=CH3, R'=N(CH3)2) | S. aureus | 12 | [1] |

| Compound 1a | E. coli | 8 | [1] | |

| Compound 1a | B. subtilis | 10 | [1] | |

| Piperidin-4-one Thiosemicarbazones | Compound 1b (R=CH3, R'=N(CH3)2) | M. gypseum | 16 | [1] |

| Compound 1b | C. albicans | 32 | [1] | |

| Piperidin-4-one Oxime Ethers | Compound 5h | B. subtilis | Closer to Streptomycin | [11] |

| Compound 5g | A. flavus | Similar to Amphotericin B | [11] | |

| Compound 5j | Candida-51 | More active than Amphotericin B | [11] |

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Certain piperidin-4-one derivatives have been identified as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. This makes them potential therapeutic agents for the treatment of type 2 diabetes.[21][22][23][24][25]

| Compound Class | Derivative | IC50 | Reference |

| Piperidin-4-one based | Compound 2f (bromo-substituted thiosemicarbazone) | 1.266 ± 0.264 nM | [21] |

| Sitagliptin (Reference) | 4.380 ± 0.319 nM | [21] |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which piperidin-4-one derivatives exert their biological effects is crucial for rational drug design. Several key signaling pathways have been identified as targets for these compounds.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer. The curcumin (B1669340) analog EF24, a 3,5-bis(2-fluorobenzylidene)piperidin-4-one, has been shown to potently suppress this pathway by directly inhibiting IκB kinase (IKK).[6][13][17][26][27] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and the transcription of pro-inflammatory and pro-survival genes.

Caption: Inhibition of the NF-κB signaling pathway by 3,5-bis(benzylidene)piperidin-4-one derivatives.

Induction of p53-Dependent Apoptosis

The tumor suppressor protein p53 plays a pivotal role in regulating the cell cycle and inducing apoptosis. Some piperidine-containing compounds have been shown to induce apoptosis through a p53-dependent mitochondrial signaling pathway.[28][29] This involves the upregulation of p53, which in turn modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.

Caption: p53-dependent mitochondrial apoptosis pathway induced by piperidin-4-one derivatives.

Experimental Workflows

The synthesis and evaluation of piperidin-4-one derivatives follow a logical and systematic workflow, from initial synthesis to biological characterization.

Caption: General experimental workflow for the synthesis and evaluation of piperidin-4-one derivatives.

Conclusion and Future Perspectives

The piperidin-4-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the ease of structural modification of this core allow for the generation of diverse chemical libraries for biological screening. Future research in this area will likely focus on the development of more stereoselective synthetic methods, the exploration of novel biological targets, and the use of computational tools to guide the design of next-generation piperidin-4-one derivatives with enhanced potency and selectivity. The integration of detailed mechanistic studies will be paramount in translating the promising in vitro and in vivo activities of these compounds into clinically successful drugs.

References

- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. | Semantic Scholar [semanticscholar.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrevlett.com [chemrevlett.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Fluorinated and N-Acryloyl-Modified 3,5-Di[(E)-benzylidene]piperidin-4-one Curcuminoids for the Treatment of Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. vietnamscience.vjst.vn [vietnamscience.vjst.vn]

- 13. Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. brieflands.com [brieflands.com]

- 15. Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. asianpubs.org [asianpubs.org]

- 19. mdpi.com [mdpi.com]

- 20. arpi.unipi.it [arpi.unipi.it]

- 21. researchgate.net [researchgate.net]

- 22. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. hrcak.srce.hr [hrcak.srce.hr]

- 24. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 28. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Piperine induces apoptosis of lung cancer A549 cells via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Piperidin-4-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Piperidin-4-one hydrochloride (CAS: 41979-39-9), a key intermediate in the synthesis of various pharmaceuticals.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

-

IUPAC Name: piperidin-4-one;hydrochloride[2]

-

Molecular Formula: C₅H₁₀ClNO[2]

-

Appearance: White to off-white crystalline powder[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its related forms. It is important to note that in aqueous solutions, this compound exists in equilibrium with its hydrated form, 4,4-piperidinediol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[4]

Table 1: ¹H NMR Spectral Data of 4,4-Piperidinediol hydrochloride (Hydrated form)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.3 | m | 4H | H-2, H-6 |

| ~2.1 | m | 4H | H-3, H-5 |

Data is based on the spectrum of 4,4-Piperidinediol hydrochloride, the hydrated form of this compound.[5]

Table 2: ¹³C NMR Spectral Data of Piperidin-4-one

| Chemical Shift (δ) ppm | Assignment |

| ~208 | C=O (C-4) |

| ~45 | C-2, C-6 |

| ~40 | C-3, C-5 |

Note: This is a predicted spectrum for the free base, 4-piperidone. Actual values for the hydrochloride salt may vary slightly.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands of 4-Piperidinone (Free Base)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~2950-2850 | Medium-Strong | C-H Stretch (aliphatic) |

| ~1715 | Strong | C=O Stretch (ketone) |

| ~1450 | Medium | CH₂ Bend |

Note: The data corresponds to the free base, 4-piperidinone. The hydrochloride salt will show additional broad absorption in the 2700-2400 cm⁻¹ region due to the N⁺-H stretch.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[4]

Table 4: Mass Spectral Data of 4-Piperidone (Free Base)

| m/z | Relative Intensity (%) | Possible Fragment |

| 99 | 100.0 | [M]⁺ (molecular ion of 4-piperidone) |

| 98 | 7.0 | [M-H]⁺ |

| 70 | ~20 | [M-C₂H₅]⁺ |

| 57 | ~67 | [M-C₂H₂O]⁺ |

| 56 | ~60 | [M-C₂H₃O]⁺ |

| 42 | ~56 | [C₂H₄N]⁺ |

Note: The mass spectrum shows the molecular ion corresponding to the free base, 4-piperidone, after the loss of HCl.[4]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[8]

-

Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard (δ 0.00 ppm), although for D₂O, the residual solvent peak is often used as a reference.[8][9]

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[8][10]

-

Acquisition Parameters:

-

¹H NMR: Typically, 16-32 scans are sufficient.

-

¹³C NMR: A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts.[8]

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of this compound with dry KBr powder and press it into a thin, transparent disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[11]

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.[10]

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or an acetonitrile/water mixture.[8]

-

Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) or a gas chromatography-mass spectrometry (GC-MS) system.[8][12]

-

Analysis:

-

Direct Infusion ESI-MS: Infuse the sample solution directly into the ESI source to obtain the mass spectrum.[8]

-

GC-MS: The sample is vaporized and separated on a GC column before entering the mass spectrometer. This is suitable for the more volatile free base.

-

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]

- 2. 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]

- 5. 4,4-Piperidinediol hydrochloride(40064-34-4) 1H NMR spectrum [chemicalbook.com]

- 6. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 7. 4-Piperidinone(41661-47-6) IR Spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Piperidone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Piperidone (B1582916) hydrochloride, a pivotal synthetic intermediate, plays a crucial role in the development of a wide array of pharmaceutical agents. This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-piperidone hydrochloride, with a particular focus on its monohydrate form, which is the common commercially available variant. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering organized data, experimental protocols, and insights into its chemical behavior.

Introduction

4-Piperidone hydrochloride is a heterocyclic compound characterized by a piperidine (B6355638) ring bearing a ketone functional group at the fourth position. Its hydrochloride salt form enhances its stability and solubility, making it a versatile building block in organic synthesis. It is a key precursor in the synthesis of numerous active pharmaceutical ingredients (APIs), including the potent analgesic fentanyl and the atypical antipsychotic risperidone. A thorough understanding of its physical and chemical properties is therefore essential for its effective and safe utilization in synthetic chemistry and drug development.

Physical Properties

The physical properties of 4-piperidone hydrochloride are summarized in the table below. It is typically encountered as a white to off-white crystalline powder.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀ClNO (anhydrous) C₅H₉NO·HCl·H₂O (monohydrate) | |

| Molecular Weight | 135.59 g/mol (anhydrous) 153.61 g/mol (monohydrate) | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 232–236 °C (decomposition) | |

| Boiling Point | Decomposes before boiling | |

| Solubility | Soluble in water, methanol, and ethanol. Slightly soluble in nonpolar organic solvents. Soluble in DMF (5 mg/ml), DMSO (30 mg/ml), and PBS (pH 7.2, 10 mg/ml). | |

| pKa | 8.95 ± 0.20 (Predicted for the free base, 4-piperidone) |

Chemical Properties

The chemical reactivity of 4-piperidone hydrochloride is primarily dictated by the presence of the secondary amine and the ketone functional groups.

Basicity and Acidity

The nitrogen atom in the piperidine ring imparts basic properties to the molecule, allowing it to readily form a stable hydrochloride salt. The predicted pKa of the conjugate acid of the free base, 4-piperidone, is approximately 8.95, indicating it is a moderately basic compound.

Reactivity of the Carbonyl Group

The ketone group at the 4-position is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

-

Reductive Amination: This is a cornerstone reaction for the use of 4-piperidone hydrochloride in pharmaceutical synthesis. It reacts with primary amines in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium borohydride (B1222165), to form 4-amino-piperidine derivatives. This is a key step in the synthesis of fentanyl.

-

Reduction: The ketone can be reduced to a secondary alcohol (4-hydroxypiperidine) using reducing agents like sodium borohydride (NaBH₄).

-

Wittig Reaction: The carbonyl group can be converted to a double bond via the Wittig reaction, allowing for the introduction of various substituents at the 4-position.

Reactivity of the Secondary Amine

The secondary amine is a nucleophile and can participate in several important reactions:

-

N-Alkylation: The nitrogen can be alkylated using alkyl halides. This reaction is fundamental in the synthesis of N-substituted 4-piperidone derivatives, which are precursors to a wide range of pharmaceuticals.

-

N-Acylation: The amine can be acylated using acyl chlorides or anhydrides to form N-acyl-4-piperidones.

-

Mannich Reaction: 4-Piperidone can act as the amine component in Mannich reactions, leading to the formation of more complex piperidine structures.

Stability

4-Piperidone hydrochloride is a stable compound under normal storage conditions. However, it is hygroscopic and should be protected from moisture. It is incompatible with strong oxidizing agents and strong bases. Upon decomposition, it may release toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.

Experimental Protocols

Synthesis of 4-Piperidone Monohydrate Hydrochloride

A common laboratory-scale synthesis involves the Dieckmann condensation of a diester followed by hydrolysis and decarboxylation. A more scalable industrial process often starts from N-carbethoxy-4-piperidone.

Protocol via N-Carbethoxy-4-piperidone:

-

Ketalization: N-carbethoxy-4-piperidone is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst to protect the ketone functionality as a ketal.

-

Hydrolysis: The carbethoxy group is removed by hydrolysis under basic conditions (e.g., using sodium hydroxide).

-

Deprotection and Salt Formation: The ketal is hydrolyzed under acidic conditions using hydrochloric acid, which also protonates the piperidine nitrogen to yield 4-piperidone hydrochloride. The monohydrate is typically obtained upon crystallization from aqueous solutions.

Logical Flow of a Common Synthetic Route

A simplified workflow for the synthesis of 4-piperidone hydrochloride.

Determination of Melting Point (Capillary Method)

The melting point of 4-piperidone hydrochloride can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For pure compounds, this range should be narrow.

**4.3. Determination of Aqueous

Piperidin-4-one Hydrochloride: A Versatile Synthetic Intermediate for Drug Discovery and Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperidin-4-one hydrochloride is a pivotal heterocyclic building block in modern organic and medicinal chemistry. Its rigid, six-membered ring structure, featuring a reactive ketone and a secondary amine, provides a versatile scaffold for the synthesis of a diverse array of complex molecules. This whitepaper serves as a comprehensive technical guide, exploring the synthesis, properties, and extensive applications of this compound as a key intermediate in the development of novel therapeutics and functional materials. The piperidine (B6355638) moiety is a prevalent structural motif in numerous natural products and pharmacologically active compounds, underscoring the importance of this compound in drug discovery.[1] Its utility spans the synthesis of analgesics, antipsychotics, antivirals, and anticancer agents.[2][3] This guide will provide detailed experimental protocols for the synthesis of key derivatives, present quantitative data in a clear, tabular format, and utilize visualizations to illustrate synthetic pathways and experimental workflows.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white crystalline solid. It is soluble in water and various organic solvents, which enhances its utility in a range of reaction conditions.[4] The hydrochloride salt form improves its stability and handling characteristics.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉NO·HCl | [5] |

| Molecular Weight | 135.59 g/mol | [5] |

| Melting Point | 94-96 °C | [6] |

| Appearance | White to off-white crystalline solid | [4] |

| Purity | ≥98% | [5] |

| Solubility | Soluble in water and various organic solvents | [4] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Data not readily available in searched sources | |

| ¹³C NMR | Data not readily available in searched sources | |

| IR (Infrared) | Data not readily available in searched sources | |

| Mass Spec (MS) | Data not readily available in searched sources |

Note: While specific spectroscopic data for the parent hydrochloride is not detailed in the provided search results, the subsequent sections provide comprehensive data for its key derivatives.

Synthesis of this compound

The synthesis of piperidin-4-one and its hydrochloride salt can be achieved through various methods, including the hydrogenation of pyridine (B92270) derivatives and the Dieckmann condensation of diesters.[6][7]

Synthesis via N-Carbethoxy-4-piperidone

A common route to this compound involves the etherification, hydrolysis, and subsequent reaction with hydrochloric acid of N-Carbethoxy-4-piperidone.

Experimental Protocol: Synthesis of this compound from N-Carbethoxy-4-piperidone [8]

-

Step 1: Etherification to N-Carbethoxy-4,4-dimethoxypiperidine.

-

In a reactor, charge N-Carbethoxy-4-piperidone (500 g), methanol (B129727) (2 L), and trimethyl orthoformate (500 g) under stirring at 30 °C.

-

Raise the temperature to 37-40 °C and add an acid catalyst (e.g., p-toluenesulfonic acid) in portions.

-

Maintain the reaction until completion, as monitored by an appropriate analytical method (e.g., GC).

-

Work up the reaction mixture to isolate N-Carbethoxy-4,4-dimethoxypiperidine.

-

-

Step 2: Hydrolysis to 4,4-dimethoxypiperidine (B3370895).

-

Hydrolyze the N-Carbethoxy-4,4-dimethoxypiperidine from the previous step using a base (e.g., sodium hydroxide) at a suitable temperature.

-

Monitor the reaction for completion and then work up to obtain 4,4-dimethoxypiperidine.

-

-

Step 3: Formation of this compound Hydrate (B1144303).

-

Charge concentrated hydrochloric acid (e.g., 1050 g of 30% HCl) to a reactor and cool to 10 °C.

-

Add 4,4-dimethoxypiperidine (350 g) in portions over a period of 120 minutes, maintaining the temperature at 10 °C.

-

After the addition is complete, maintain the reaction mass at 10 °C for 20 minutes.

-

Slowly raise the temperature to 75 °C and maintain for 4 hours.

-

Cool the reaction mass to below 40 °C and add isopropyl alcohol (1750 ml) and stir for 20 minutes.

-

Cool the mixture to 5 °C and maintain for 3 hours.

-

Filter the resulting solid, wash with cold isopropyl alcohol (500 ml), and dry under vacuum at 55 °C for 5 hours to yield this compound hydrate.

-

Yield: 320 g (86.37%); Purity (Assay): 98.08%.[8]

-

Applications as a Versatile Synthetic Intermediate

The dual functionality of the ketone and the secondary amine in this compound allows for a wide range of chemical transformations, making it a cornerstone in the synthesis of complex heterocyclic systems.

Synthesis of N-Substituted Piperidin-4-ones

The secondary amine of the piperidine ring is readily alkylated or acylated to introduce a variety of substituents, significantly altering the biological activity of the resulting molecules.

The tert-butoxycarbonyl (Boc) protecting group is frequently used to mask the piperidine nitrogen, allowing for selective reactions at the C4-ketone.

Experimental Protocol: Synthesis of N-Boc-4-piperidone

-

Step 1: Liberation of the Free Base.

-

In a three-necked flask, add 4-piperidone (B1582916) hydrochloride hydrate (20 g) and distilled water (30 ml).

-

Pass liquefied ammonia (B1221849) into the solution until it is alkaline.

-

Extract the aqueous solution three times with toluene.

-

Dry the combined organic phases with anhydrous magnesium sulfate (B86663) for 10-12 hours.

-

Filter off the anhydrous magnesium sulfate and concentrate the organic phase to obtain 4-piperidone.[9]

-

-

Step 2: Boc Protection.

-

The crude 4-piperidone is dissolved in a suitable solvent (e.g., methanol).

-

Add potassium carbonate (10 g) and di-tert-butyl dicarbonate (B1257347) (15 g) at 30 °C.

-

Reflux the reaction mixture for 8 hours.

-

Filter any insoluble materials and concentrate the methanol phase.

-

Add petroleum ether (20-25 ml) and cool to induce crystallization, affording the N-Boc-4-piperidone product as a white solid.[9]

-

Table 3: Quantitative Data for the Synthesis of N-Boc-4-piperidone

| Parameter | Value | Reference(s) |

| Purity | ≥98% | [10] |

| Molecular Formula | C₁₀H₁₇NO₃ | [10] |

| Molecular Weight | 199.2 g/mol | [10] |

Table 4: Spectroscopic Data for N-Boc-4-piperidone

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | Data available in spectral databases | [11] |

| ¹³C NMR (CDCl₃) | Data available in spectral databases | [11] |

| IR (Infrared) | Data available in spectral databases | [11] |

| Mass Spec (MS) | Data available in spectral databases | [11] |

The N-benzyl group is another common protecting group and a key substituent in various biologically active molecules.

Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone [12]

-

In a reaction vessel, stir a mixture of 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7 g, 50.64 mmol) in dry N,N-dimethylformamide (DMF, 25 mL) for 30 minutes at room temperature.

-

Add benzyl (B1604629) bromide (2 mL, 16.82 mmol) dropwise to the reaction mixture.

-

Heat the mixture at 65 °C for 14 hours.

-

Cool the reaction mixture to room temperature, filter, and quench with ice water (25 mL).

-

Extract the resulting mixture with ethyl acetate (B1210297) (2 x 20 mL).

-

Wash the combined organic layers with water (2 x 15 mL) followed by brine (20 mL).

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain 1-benzyl-4-piperidone.

-

Yield: 89.28%.[12]

Table 5: Quantitative Data for the Synthesis of 1-Benzyl-4-piperidone

| Parameter | Value | Reference(s) |

| Yield | 78.4% - 89.28% | [12] |

| Molecular Formula | C₁₂H₁₅NO | [1] |

| Molecular Weight | 189.26 g/mol | [1] |

Table 6: Spectroscopic Data for 1-Benzyl-4-piperidone

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | Available in spectral databases | [13] |

| ¹³C NMR (CDCl₃) | Available in spectral databases | [7] |

| IR (Infrared) | Available in spectral databases | [1] |

| Mass Spec (GC-MS) | Available in spectral databases | [1] |

Mannich Reaction for the Synthesis of 2,6-Diaryl-piperidin-4-ones

The Mannich reaction is a powerful tool for the synthesis of substituted piperidin-4-ones, involving the condensation of an aldehyde, a ketone, and an amine.

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

-

Dissolve ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate in ethanol.

-

Heat the mixture to facilitate the condensation reaction.

-

The resulting 2,6-diaryl-3-methyl-4-piperidone precipitates from the reaction mixture and can be isolated by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Table 7: Yields of Representative 2,6-Diaryl-3-methyl-4-piperidones

| Compound | Yield (%) | Reference(s) |

| 2-[4-(dimethylamino)phenyl]-3-methyl-6-phenylpiperidin-4-one | 82.38 | [6] |

| 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one | 80.33 | [6] |

| 2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one | 69.39 | [6] |

Synthesis of Spirocyclic Compounds

This compound is an excellent starting material for the synthesis of spirocyclic compounds, such as spiro-hydantoins, which are of interest in medicinal chemistry.

Experimental Protocol: Synthesis of Piperidinespirohydantoins

-

In a sealed vial suitable for microwave synthesis, combine the appropriate piperidone (e.g., N-substituted-4-piperidone), potassium cyanide, ammonium carbonate, methanol, and water.

-

Irradiate the mixture with microwaves (e.g., 100 W) for a short duration (e.g., 8 minutes) at an optimized temperature (e.g., 120-140 °C).

-

After the reaction, the spiro-hydantoin product can be isolated and purified.

Synthesis of Fentanyl Precursors

This compound is a crucial precursor in the synthesis of the potent opioid analgesic, fentanyl, and its analogs.

Experimental Protocol: Synthesis of a Fentanyl Precursor (N-(1-(2-phenylethyl)piperidin-4-yl)aniline)

-

Step 1: Reductive Amination.

-

React 4-piperidone hydrochloride monohydrate with aniline (B41778) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride (B8407120) or zinc and acetic acid) to produce 4-anilinopiperidine (4-AP).

-

-

Step 2: N-Alkylation.

-

React the 4-AP with a phenethyl halide (e.g., 2-phenethyl bromide) under basic conditions to yield 4-anilino-N-phenethylpiperidine.

-

Purification and Experimental Workflows

The purification of piperidin-4-one derivatives is critical to obtaining materials of high purity for subsequent reactions and biological testing. Common techniques include recrystallization and column chromatography.

Recrystallization of 2,6-Diaryl-piperidin-4-ones

Experimental Protocol: Recrystallization

-

Dissolve the crude 2,6-diaryl-piperidin-4-one in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, ethanol-ether, or benzene-petroleum ether).[2]

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Purification of 1-Benzyl-4-piperidone by Column Chromatography

Experimental Protocol: Column Chromatography

-

1. Preparation of the Column:

-

Select a glass column of appropriate size.

-

Plug the bottom of the column with a small piece of cotton or glass wool.

-

Add a thin layer of sand.

-

Prepare a slurry of silica (B1680970) gel in the initial, less polar eluting solvent (e.g., a mixture of ethyl acetate and hexanes).

-

Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.

-

Add another thin layer of sand on top of the silica gel bed.

-

-

2. Loading the Sample:

-

Dissolve the crude 1-benzyl-4-piperidone in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluting solvent).

-

Carefully apply the sample solution to the top of the silica gel bed.

-

Allow the sample to adsorb onto the silica gel.

-

-

3. Elution and Fraction Collection:

-

Begin eluting the column with the chosen solvent system (e.g., starting with a low polarity mixture like 10% ethyl acetate in hexanes).

-

Collect fractions in test tubes.

-

The polarity of the eluting solvent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

-

Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.

-

-

4. Isolation of the Purified Product:

-

Combine the fractions containing the pure 1-benzyl-4-piperidone.

-

Evaporate the solvent under reduced pressure to obtain the purified product.

-

Visualization of Synthetic Pathways and Workflows

Synthetic Pathways from this compound

Caption: Key synthetic transformations of this compound.

Experimental Workflow for Purification by Column Chromatography

Caption: General workflow for purification by column chromatography.

Role in Signaling Pathways: AKT Inhibition

Derivatives of piperidin-4-one have been developed as potent inhibitors of the serine/threonine kinase AKT, a key node in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.

Caption: Inhibition of the PI3K/AKT signaling pathway.

Conclusion

This compound stands out as a remarkably versatile and indispensable intermediate in contemporary chemical synthesis. Its inherent reactivity and structural features provide a robust platform for the construction of a vast array of complex molecules with significant biological activities. This technical guide has provided a comprehensive overview of its properties, synthesis, and key applications, supported by detailed experimental protocols and quantitative data. The continued exploration of new synthetic methodologies and the application of this compound in the design of novel molecular entities will undoubtedly continue to drive innovation in drug discovery and materials science.

References

- 1. 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. m.youtube.com [m.youtube.com]

- 4. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 5. 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. scribd.com [scribd.com]

- 8. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 9. Synthesis and crystallization procedure of piperidin-۴-one and its derivatives: An update [en.civilica.com]

- 10. chemrevlett.com [chemrevlett.com]

- 11. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. asianpubs.org [asianpubs.org]

The Piperidin-4-one Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one nucleus, a six-membered heterocyclic ketone, stands as a privileged scaffold in medicinal chemistry. Its inherent structural features, including a conformationally flexible ring system, a hydrogen bond acceptor (the carbonyl group), and a basic nitrogen atom that can be readily substituted, make it a versatile template for the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of piperidin-4-one derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations to empower researchers in the field of drug discovery.

Synthesis of the Piperidin-4-one Scaffold

The construction of the piperidin-4-one core is most commonly achieved through multicomponent reactions, offering a high degree of atom economy and structural diversity. The Mannich reaction and the Claisen-Schmidt condensation are the most prevalent synthetic strategies.

Mannich Reaction

The Mannich reaction provides a convergent approach to synthesize 2,6-diarylpiperidin-4-ones. This one-pot, three-component condensation involves an aromatic aldehyde, a ketone with an α-hydrogen (such as acetone (B3395972) or ethyl methyl ketone), and a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate).

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

-

Reaction Setup: In a round-bottom flask, dissolve the substituted aromatic aldehyde (20 mmol) and ethyl methyl ketone (10 mmol) in absolute ethanol (B145695) (50 mL).

-

Addition of Reagents: To the stirred solution, add ammonium acetate (B1210297) (15 mmol).

-

Reaction Conditions: Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL) and stir. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then recrystallized from a suitable solvent, such as ethanol, to afford the pure 2,6-diaryl-3-methyl-4-piperidone.

Claisen-Schmidt Condensation

The Claisen-Schmidt (or crossed aldol) condensation is employed to synthesize 3,5-bis(benzylidene)piperidin-4-ones, which are valuable precursors for a wide range of biologically active molecules. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with piperidin-4-one.

Experimental Protocol: Synthesis of 3,5-bis(benzylidene)piperidin-4-one

-

Reaction Setup: To a solution of piperidin-4-one hydrochloride (10 mmol) and a substituted benzaldehyde (B42025) (22 mmol) in glacial acetic acid (20 mL), bubble dry hydrogen chloride gas for 15-20 minutes.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-3 hours.

-

Work-up and Purification: Allow the mixture to stand overnight. The precipitated product is filtered, washed with diethyl ether, and then neutralized with a saturated solution of sodium bicarbonate. The resulting solid is washed with water and dried. Recrystallization from ethanol yields the pure 3,5-bis(benzylidene)piperidin-4-one.

Pharmacological Applications of Piperidin-4-one Derivatives

The versatility of the piperidin-4-one scaffold has led to the discovery of derivatives with a broad spectrum of pharmacological activities.

Anticancer Activity

Piperidin-4-one derivatives have demonstrated significant potential as anticancer agents, with curcumin (B1669340) analogues being a prominent class. These compounds often exert their effects through the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.

Table 1: Anticancer Activity of Selected Piperidin-4-one Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | MDA-MB-231 (Breast) | > Curcumin | |

| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | PC3 (Prostate) | > Curcumin | |

| 2,5-dichloro-3,5-bis(benzylidene)piperidin-4-one | A549 (Lung) | < 5 | |

| 2-bromo-5-chloro-3,5-bis(benzylidene)piperidin-4-one | A549 (Lung) | < 5 | |

| (E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbodithioate | HepG2 (Liver) | Not specified | |

| Terpene-functionalized 3,5-bis(benzylidene)-4-piperidones | Various | Submicromolar |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the piperidin-4-one derivatives (typically ranging from 0.1 to 100 µM) and incubate for another 48-72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Signaling Pathway: Apoptosis Induction by Piperidin-4-one Derivatives

Caption: Intrinsic apoptosis pathway induced by piperidin-4-one derivatives.

Anti-HIV Activity

Certain piperidin-4-one derivatives have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs. They bind to an allosteric site on the HIV-1 reverse transcriptase, inhibiting its function and preventing viral replication.

Table 2: Anti-HIV-1 Activity of Selected Piperidin-4-one Derivatives

| Compound Class | HIV-1 Strain | EC50 (nM) | Reference |

| Piperidin-4-yl-aminopyrimidines | Wild-type | Single-digit nM | |

| N-benzyl piperidin-4-yl-aminopyrimidines | K103N/Y181C mutant | Potent | |

| Piperazinone Phenylalanine Derivatives | Wild-type (IIIB) | 5,890 |

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)

-

Plate Coating: Use a streptavidin-coated 96-well plate.

-

Reaction Mixture: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, dNTPs (including biotin-dUTP and DIG-dUTP), and the test compound at various concentrations.

-

Enzyme Addition: Add recombinant HIV-1 reverse transcriptase to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

-

Washing: Wash the wells to remove unbound reagents.

-

Detection: Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP) and incubate.

-

Substrate Addition: After another wash step, add a colorimetric HRP substrate (e.g., TMB).

-

Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The EC50 value is determined as the concentration of the compound that inhibits 50% of the reverse transcriptase activity.

Antibacterial and Antifungal Activity

The piperidin-4-one scaffold has been explored for the development of novel antimicrobial agents. Derivatives have shown activity against a range of pathogenic bacteria and fungi.

Table 3: Antimicrobial Activity of Selected Piperidin-4-one Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thiosemicarbazone derivatives | Staphylococcus aureus | 8-15 | |

| Thiosemicarbazone derivatives | Escherichia coli | 3-6 | |

| Thiosemicarbazone derivatives | Candida albicans | 13-14 | |

| N-Methyl 4-piperidone (B1582916) curcuminoids | Streptococcus mutans | 250-500 |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Piperidinone-constrained phenethylamines have been identified as potent and selective DPP-4 inhibitors.

Table 4: DPP-4 Inhibitory Activity of Selected Piperidin-4-one Derivatives

| Compound Class | IC50 (nM) | Reference |

| Piperidinone-constrained phenethylamines | 4 - 140 | |

| Chromone-based thiosemicarbazones | 1.266 |

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

-

Reagent Preparation: Prepare a solution of human recombinant DPP-4 enzyme and the fluorogenic substrate Gly-Pro-AMC in an appropriate assay buffer.

-

Reaction Setup: In a 96-well black plate, add the DPP-4 enzyme solution, the test inhibitor at various concentrations, and the assay buffer.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

-

Reaction Initiation: Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Fluorescence Measurement: Measure the fluorescence intensity kinetically at an excitation wavelength of 360 nm and an emission wavelength of 460 nm for 30-60 minutes at 37°C.

-

Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The IC50 value is calculated as the inhibitor concentration that causes a 50% reduction in the enzyme activity.

Anti-inflammatory Activity and NLRP3 Inflammasome Inhibition

Chronic inflammation is implicated in a multitude of diseases. Piperidin-4-one derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of the NLRP3 inflammasome, a key multiprotein complex that drives inflammation.

Signaling Pathway: Canonical NLRP3 Inflammasome Activation and Inhibition

Caption: Inhibition of the NLRP3 inflammasome by piperidin-4-one derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of piperidin-4-one derivatives.

Caption: General workflow for piperidin-4-one drug discovery.

Conclusion

The piperidin-4-one scaffold continues to be a highly fruitful starting point for the development of new therapeutic agents. Its synthetic tractability allows for the creation of large and diverse chemical libraries, while its inherent structural features provide a robust framework for interacting with a wide array of biological targets. The examples provided in this guide highlight the significant contributions of piperidin-4-one derivatives to the fields of oncology, virology, infectious diseases, and metabolic disorders. Future research in this area, aided by the methodologies and data presented herein, holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

The Diverse Biological Activities of Piperidine-4-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine-4-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of biologically active compounds. Its inherent structural features allow for three-dimensional diversity, enabling interactions with a variety of biological targets. This technical guide provides an in-depth overview of the significant biological activities exhibited by piperidine-4-one derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity

Piperidine-4-one derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones has been synthesized and evaluated for their potential as anticancer agents. Notably, compounds with specific substitutions on the aryl rings have shown significant activity against hematological cancer cell lines.[1][2] For instance, certain derivatives have been found to reduce the growth of myeloma, leukemia, and natural killer T-cell lymphoma cells.[1] The cytotoxic effects of these compounds are often associated with the upregulation of pro-apoptotic genes such as p53 and Bax.[1]

Another important class of anticancer piperidine-4-one derivatives is the monocarbonyl curcumin (B1669340) analogues. These compounds, which incorporate the piperidone ring in place of the β-diketone moiety of curcumin, have shown potent inhibitory effects against various tumor cell lines, including those of the liver, lung, cervix, and breast.[3]

Table 1: Anticancer Activity of Selected Piperidine-4-one Derivatives (IC50 values in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3,5-bis(2-chlorobenzylidene)-4-piperidone (H10) | A549 (Lung) | < 5 | [3] |

| 3,5-bis(2-bromobenzylidene)-4-piperidone (B6) | A549 (Lung) | < 5 | [3] |

| 2,5-dichloro substituted analogue | A549 (Lung) | < 5 | [3] |